molecular formula C15H16N4O B2598326 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2097935-78-7

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2598326
CAS No.: 2097935-78-7
M. Wt: 268.32
InChI Key: WACYUZKSABZATC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic organic compound that belongs to the pyrazolopyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Formation of the pyridazine ring: This step involves the reaction of the pyrazole intermediate with suitable dicarbonyl compounds under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-methylphenyl and propan-2-yl groups can be done through nucleophilic substitution reactions using appropriate halides or organometallic reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or organometallic reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Signal transduction pathways: The compound may affect various signaling pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-one
  • 1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-6-one

Uniqueness

1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACYUZKSABZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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